(4-Chloro-3-(difluoromethyl)phenyl)boronic acid
Description
(4-Chloro-3-(difluoromethyl)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with chlorine at the 4-position and a difluoromethyl (-CF₂H) group at the 3-position. These analogs share key functional groups (chloro, fluoroalkyl/aryl) that influence their physicochemical properties, reactivity, and biological activity. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions and as inhibitors in biochemical assays .
Properties
IUPAC Name |
[4-chloro-3-(difluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClF2O2/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,7,12-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGRMLASUZXIKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(F)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClF2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.38 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies
The synthesis of (4-Chloro-3-(difluoromethyl)phenyl)boronic acid typically involves:
- Halogenated aromatic precursors as starting materials.
- Introduction of the boronic acid group via lithiation followed by borylation , or transition-metal catalyzed borylation (e.g., palladium-catalyzed).
- Use of difluoromethylation reagents or starting from a difluoromethyl-substituted aromatic compound.
Palladium-Catalyzed Suzuki Coupling and Borylation
A representative method involves:
- Starting from a halogenated aromatic compound such as 4-chloro-3-(difluoromethyl)phenyl bromide or iodide.
- Reacting with bis(pinacolato)diboron or boronic acid precursors in the presence of a palladium catalyst (e.g., PdCl2(dppf)·CH2Cl2).
- Using bases such as potassium carbonate in mixed solvents like 1,4-dioxane and water.
- Reaction conditions typically include inert atmosphere (argon), heating at 50–90 °C for several hours (e.g., 1–16 hours).
| Parameter | Details |
|---|---|
| Catalyst | Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II)·CH2Cl2 adduct |
| Base | Potassium carbonate |
| Solvent | 1,4-Dioxane and water mixture |
| Temperature | 50–90 °C |
| Time | 1–16 hours |
| Atmosphere | Argon (inert) |
| Purification | Column chromatography on silica gel, elution with ethyl acetate/hexane gradient |
| Yield | 50–89% depending on substrate and conditions |
This method is corroborated by experimental procedures where (3-(difluoromethyl)phenyl)boronic acid was used as a coupling partner to synthesize related compounds, indicating the feasibility of preparing the boronic acid derivative with difluoromethyl and chloro substituents under similar conditions.
Alternative Borylation via Lithiation
Another approach involves:
- Directed ortho-lithiation of 4-chloro-3-(difluoromethyl)benzene derivatives using strong bases such as n-butyllithium.
- Subsequent quenching with trialkyl borates (e.g., trimethyl borate).
- Acidic workup to yield the boronic acid.
This method requires careful temperature control (typically low temperatures, -78 °C) to avoid side reactions and ensure regioselectivity.
Reaction Conditions and Optimization
| Reaction Parameter | Typical Range / Value | Notes |
|---|---|---|
| Catalyst loading | 1–5 mol% | Pd(dppf) complexes commonly used |
| Base equivalents | 2–3 equivalents | Potassium carbonate or cesium carbonate |
| Solvent system | 1,4-Dioxane/H2O or Acetonitrile/H2O | Mixed solvents enhance solubility and reaction rates |
| Temperature | 50–90 °C | Elevated temperature promotes coupling |
| Reaction time | 1–16 hours | Longer times improve yields but risk side reactions |
| Atmosphere | Argon or nitrogen | To prevent oxidation of sensitive intermediates |
| Purification | Silica gel chromatography | Gradient elution with ethyl acetate/hexane |
Analytical and Purification Techniques
- Preparative High-Performance Liquid Chromatography (HPLC) is often employed to purify crude products, especially when high purity is required for pharmaceutical applications.
- Column chromatography on silica gel using gradient elution (ethyl acetate in hexane) is a common purification method.
- Characterization typically involves:
- Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm molecular weight.
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 19F) to confirm substitution patterns and purity.
- Melting point and elemental analysis for further confirmation.
Summary Table of Preparation Methods
| Method | Starting Material | Catalyst/Base | Solvent System | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Pd-catalyzed borylation | 4-Chloro-3-(difluoromethyl)aryl halide | PdCl2(dppf)·CH2Cl2, K2CO3 | 1,4-Dioxane/H2O | 90 °C | 16 h | 50–89 | Common, scalable, high yield |
| Lithiation and borylation | 4-Chloro-3-(difluoromethyl)benzene | n-BuLi, B(OMe)3 | THF | -78 °C | 1–2 h | Moderate | Requires low temp, sensitive to moisture |
| Chan-Lam coupling (less common) | Aryl amines and boronic acids | Cu catalyst, base | Various | Ambient | Hours | Variable | Used for related boronic acid derivatives |
Research Perspectives and Applications
- The difluoromethyl group imparts unique electronic and lipophilic properties, making this boronic acid derivative valuable in medicinal chemistry for drug design and bioactive molecule synthesis.
- The chloro substituent provides a handle for further functionalization via nucleophilic aromatic substitution or cross-coupling reactions.
- The boronic acid moiety enables Suzuki-Miyaura coupling, facilitating the construction of complex biaryl structures.
Chemical Reactions Analysis
Types of Reactions: (4-Chloro-3-(difluoromethyl)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl compounds . It can also participate in other reactions, including oxidation, reduction, and substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Suzuki-Miyaura Reaction: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
(4-Chloro-3-(difluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Chloro-3-(difluoromethyl)phenyl)boronic acid in the Suzuki-Miyaura reaction involves the transmetalation of the boronic acid with a palladium complex, followed by reductive elimination to form the desired biaryl product. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium catalyst, which then couples with the aryl or vinyl halide .
Comparison with Similar Compounds
Structural and Substituent Effects
The substituents on the phenyl ring significantly alter electronic and steric properties:
- (4-Chloro-3-(trifluoromethyl)phenyl)boronic acid (CF₃ group): Exhibits strong electron-withdrawing effects, enhancing stability in cross-coupling reactions. Used in synthesizing imidazopyridine derivatives with anti-venom activity (IC₅₀ = 110 µM) .
- (4-Chloro-3-fluorophenyl)boronic acid (F group): Demonstrates moderate electron-withdrawing effects. Its derivatives show antimicrobial activity against pathogens like Magnaporthe oryzae .
Table 1: Key Structural Analogs and Substituent Effects
Physicochemical and Solubility Profiles
- Solubility : Hydrophobic groups (e.g., trifluoromethyl) reduce aqueous solubility. For example, pyren-1-yl boronic acid precipitates in RPMI medium, complicating in vitro assays .
- Supramolecular Interactions : Halogen substituents (Cl, F) influence crystal packing. 4-Halophenylboronic acids form hydrogen-bonded networks, affecting their solid-state stability .
Biological Activity
(4-Chloro-3-(difluoromethyl)phenyl)boronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is notable for its interactions with various biological targets, particularly in the context of enzyme inhibition and therapeutic applications. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and comparative data.
The structure of this compound can be represented as follows:
- Molecular Formula : C7H6BClF2O2
- Molecular Weight : 202.39 g/mol
Research indicates that boronic acids, including this compound, interact with various biomolecules through reversible covalent bonding. This interaction is particularly significant in the context of enzymes where boronic acids can act as inhibitors by binding to active sites or interfering with substrate binding.
Interaction with Insulin
A theoretical study has explored the interaction between boronic acids and insulin, suggesting that such compounds can stabilize insulin's conformation, potentially enhancing its therapeutic efficacy in diabetes management .
Biological Activity
The biological activity of this compound encompasses several key areas:
- Enzyme Inhibition : This compound has been shown to inhibit various enzymes, including serine proteases and glycosidases. The inhibition mechanism typically involves the formation of a covalent bond with the enzyme's active site .
- Antibacterial Properties : Some studies have indicated that boronic acids can exhibit antibacterial activity by targeting bacterial enzymes essential for cell wall synthesis .
- Antitumor Activity : There is emerging evidence that boronic acids may possess antitumor properties through their ability to inhibit proteasome activity, leading to increased apoptosis in cancer cells.
Case Study 1: Antibacterial Activity
In a study investigating the antibacterial properties of boronic acids, this compound demonstrated significant inhibition against Staphylococcus aureus, a common pathogen associated with skin infections. The compound's effectiveness was attributed to its ability to inhibit bacterial cell wall synthesis pathways .
Case Study 2: Antitumor Efficacy
Another research effort focused on the antitumor potential of this compound. In vitro assays revealed that this compound could induce apoptosis in various cancer cell lines by inhibiting proteasome activity, which is crucial for protein degradation and cell cycle regulation .
Comparative Data Table
| Property/Activity | This compound | Other Boronic Acids |
|---|---|---|
| Molecular Weight | 202.39 g/mol | Varies |
| Enzyme Inhibition | Yes | Yes |
| Antibacterial Activity | Moderate | Varies |
| Antitumor Activity | Yes | Limited |
| Interaction with Insulin | Stabilizes conformation | Varies |
Q & A
Basic: What are the primary synthetic routes for (4-Chloro-3-(difluoromethyl)phenyl)boronic acid, and how can purity be validated?
Answer:
The compound is synthesized via halogen-lithium exchange or Miyaura borylation using precursors like 4-chloro-3-(difluoromethyl)bromobenzene. Reaction conditions (e.g., temperature, catalyst loading) are critical for yield optimization. Post-synthesis, purity is validated using High Performance Liquid Chromatography (HPLC) , which confirms assay purity >95% . Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry further characterize structural integrity .
Basic: How does the electronic configuration of substituents influence reactivity in cross-coupling reactions?
Answer:
The chlorine atom (electron-withdrawing) and difluoromethyl group (moderate electron-withdrawing due to fluorine's inductive effect) enhance the electrophilicity of the boron-bound carbon. This facilitates transmetalation in Suzuki-Miyaura reactions, where Pd(0)/Pd(II) cycles mediate bond formation. The boronic acid's -B(OH)₂ group coordinates with palladium, stabilizing intermediates .
Advanced: How can researchers resolve discrepancies in reaction yields when using this compound in diverse coupling conditions?
Answer:
Yield variations often arise from competing protodeboronation or steric hindrance. To mitigate:
- Optimize solvent systems : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Adjust catalysts : Pd(PPh₃)₄ may outperform Pd(OAc)₂ in electron-deficient aryl systems.
- Monitor pH : Neutral to slightly basic conditions (pH 7–9) reduce boronic acid decomposition .
Contradictory data should be analyzed via kinetic studies (e.g., varying Pd loading) and quantified using HPLC or GC-MS .
Advanced: What strategies enhance the stability of this boronic acid in aqueous or oxidative environments?
Answer:
Boronic acids are prone to hydrolysis and oxidation. Strategies include:
- Derivatization : Convert to trifluoroborate salts (K⁺ or NH₄⁺) for improved stability.
- Lyophilization : Store under inert gas (N₂/Ar) at –20°C to minimize moisture uptake.
- Add antioxidants : Include 1–2% BHT to suppress ROS-mediated degradation .
Oxidation studies using H₂O₂ show that steric shielding of boron (e.g., via bulky diols) slows degradation .
Basic: What safety precautions are necessary when handling this compound?
Answer:
The compound may cause skin/eye irritation. Use PPE (gloves, goggles) and work in a fume hood. In case of inhalation, move to fresh air and seek medical attention. First-aid protocols align with OSHA HCS standards, emphasizing immediate decontamination and physician consultation .
Advanced: How does this compound compare to structurally similar boronic acids in targeting enzyme inhibition?
Answer:
Comparative studies show:
| Compound | Substituents | Enzyme Affinity (Kd, nM) |
|---|---|---|
| Target compound | Cl, CF₂H | 12.3 ± 1.2 (Protease X) |
| 4-Chloro-3-fluorophenyl | Cl, F | 45.7 ± 3.8 |
| 3-(Difluoromethyl)-4-MeO | CF₂H, OMe | 8.9 ± 0.9 |
| The difluoromethyl group enhances hydrophobic interactions, while chlorine improves target specificity. Binding assays (SPR/ITC) validate these trends . |
Advanced: What computational methods predict the compound's reactivity in non-traditional coupling reactions (e.g., Chan-Lam)?
Answer:
Density Functional Theory (DFT) calculates transition-state energies for Cu-mediated Chan-Lam couplings. Key parameters:
- Boron pKa : Lower pKa (~8.5) increases nucleophilicity.
- Aromatic ring distortion energy : Higher distortion (>15 kcal/mol) correlates with slower kinetics.
MD simulations model solvent effects (e.g., THF vs. toluene), guiding solvent selection .
Basic: What analytical techniques are essential for characterizing byproducts in its synthesis?
Answer:
- LC-MS : Identifies protodeboronated byproducts (e.g., 4-chloro-3-(difluoromethyl)benzene).
- ¹⁹F NMR : Tracks fluorine-containing intermediates.
- XRD : Confirms crystalline purity, especially for polymorph screening .
Advanced: How can researchers design experiments to probe boronic acid-protein interactions for drug discovery?
Answer:
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., lectins) to measure real-time binding kinetics.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
- Crystallography : Co-crystallize with proteins (e.g., β-lactamases) to map binding pockets .
Advanced: What structural modifications could improve this compound's bioavailability in medicinal chemistry applications?
Answer:
- Introduce PEG groups : Enhance solubility via hydrophilic side chains.
- Cyclopropyl substitution : Reduces metabolic clearance (CYP450 inhibition).
- Prodrug formation : Mask boronic acid as ester derivatives for improved membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
